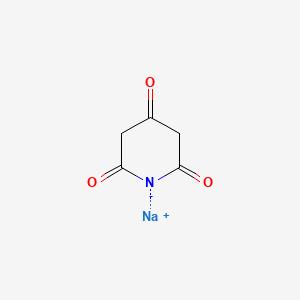

2,4,6-Piperidinetrione Sodium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4,6-Piperidinetrione Sodium Salt is a chemical compound with the formula C5H4NNaO3 . It is used in pharmaceutical testing . The compound has a structure that includes sodium, nitrogen, and oxygen atoms .

Synthesis Analysis

Piperidine derivatives, which include 2,4,6-Piperidinetrione Sodium Salt, are important synthetic fragments for designing drugs . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of piperidines has been widespread, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of 2,4,6-Piperidinetrione Sodium Salt includes sodium, nitrogen, and oxygen atoms . The compound has a structure that is determined by the arrangement of these atoms .Physical And Chemical Properties Analysis

Salts, including 2,4,6-Piperidinetrione Sodium Salt, usually have hard and brittle crystalline structures . They are usually soluble in water and other polar solvents . They can act as electrolytes . Salts can be acidic, basic, amphoteric, or neutral . They usually have high melting points .Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines are essential building blocks in drug development. The piperidine ring structure is present in numerous pharmaceuticals due to its favorable pharmacokinetic properties. Researchers explore the synthesis of substituted piperidines for potential drug candidates. The sodium salt of 2,4,6-piperidinetrione may serve as a precursor for novel drug molecules targeting specific diseases or biological pathways .

Antioxidant Activity

Piperidinetrione derivatives exhibit antioxidant properties. Their ability to scavenge free radicals and protect cells from oxidative stress makes them valuable in health supplements and functional foods. Researchers investigate the sodium salt of 2,4,6-piperidinetrione as a potential natural antioxidant .

Polymer Chemistry

Piperidinetrione derivatives can participate in polymerization reactions. Researchers explore their use as monomers in the synthesis of functional polymers. These polymers find applications in drug delivery systems, coatings, and materials with tailored properties .

Photoluminescent Materials

Certain piperidine-based compounds exhibit photoluminescence. Researchers investigate the sodium salt of 2,4,6-piperidinetrione for its potential as a component in luminescent materials, such as organic light-emitting diodes (OLEDs) or fluorescent probes .

Catalysis and Organic Synthesis

Piperidinetrione derivatives can serve as catalysts in organic transformations. Researchers explore their use in promoting specific reactions, such as cyclizations, annulations, and multicomponent reactions. The sodium salt of 2,4,6-piperidinetrione may find applications in green chemistry and sustainable synthesis .

Biochemical Studies

Understanding the reactivity and behavior of piperidinetrione derivatives contributes to our knowledge of chemical processes. Researchers investigate their interactions with biomolecules, enzymes, and receptors. The sodium salt of 2,4,6-piperidinetrione may serve as a probe in biochemical studies .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This suggests that there is ongoing research and interest in this field, indicating potential future directions for the study and application of 2,4,6-Piperidinetrione Sodium Salt.

properties

IUPAC Name |

sodium;piperidin-1-ide-2,4,6-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3.Na/c7-3-1-4(8)6-5(9)2-3;/h1-2H2,(H,6,8,9);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLNBBTXKZHCIK-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC(=O)[N-]C1=O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4NNaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858320 |

Source

|

| Record name | Sodium 2,4,6-trioxopiperidin-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1135049-14-7 |

Source

|

| Record name | Sodium 2,4,6-trioxopiperidin-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

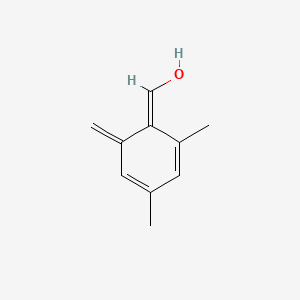

![Ethanone, 1-(5-hydroxy-6-methylbicyclo[4.1.0]hept-3-yl)-, [1R-(1alpha,3beta,5beta,6alpha)]-](/img/no-structure.png)

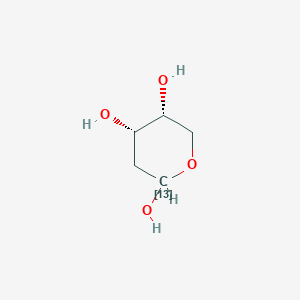

![2-deoxy-D-[5-13C]ribose](/img/structure/B583564.png)

![[1'-13C]2'-Deoxyuridine](/img/structure/B583569.png)